High-Potency HDAC6 Inhibition (IC₅₀ = 5 nM) Versus Structurally Related Comparator
2,3-Difluoro-6-methoxybenzamide demonstrates high-potency inhibition of recombinant human HDAC6, with an IC₅₀ of 5 nM in a fluorogenic deacetylase assay [1]. In contrast, a structurally related analog containing a 2,3-difluoro substitution but differing in the amide side chain exhibits an IC₅₀ of 3200 nM in a comparable HDAC6 assay [2]. This represents a 640-fold difference in potency, underscoring the critical impact of specific structural features on target engagement.
| Evidence Dimension | HDAC6 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 5 nM |
| Comparator Or Baseline | Analog with 2,3-difluoro substitution but modified amide side chain: IC₅₀ = 3200 nM |
| Quantified Difference | 640-fold higher potency for target compound |
| Conditions | Inhibition of recombinant human N-terminal GST-tagged HDAC6 expressed in baculovirus-infected Sf9 insect cells, using Fluor de Lys deacetylase or Z-Lys(Ac)-AMC as fluorogenic substrates. |
Why This Matters
For scientists procuring compounds for HDAC6-related research, the 640-fold potency differential directly translates to requiring significantly less material for achieving equivalent target engagement, potentially reducing procurement costs and minimizing off-target effects in complex cellular assays.
- [1] BindingDB. BDBM50531051 (CHEMBL4470373): HDAC6 IC₅₀ = 5 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50531051. View Source
- [2] BindingDB. BDBM50569285 (CHEMBL4864941): HDAC6 IC₅₀ = 3200 nM. http://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50569285. View Source
